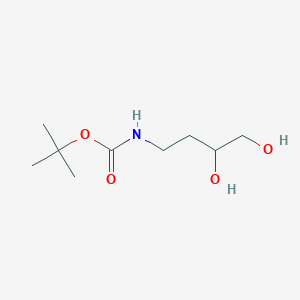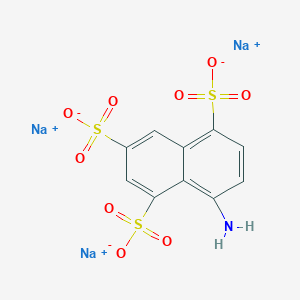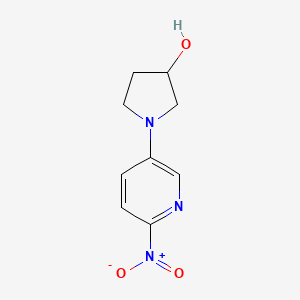
Tert-butyl N-(3,4-dihydroxybutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(3,4-dihydroxybutyl)carbamate is an organic compound with the molecular formula C9H19NO4 It is a derivative of carbamic acid, featuring a tert-butyl ester group and a 3,4-dihydroxybutyl moiety
Métodos De Preparación
The synthesis of Tert-butyl N-(3,4-dihydroxybutyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybutylamine with tert-butyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid byproduct and drives the reaction to completion . Industrial production methods often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Tert-butyl N-(3,4-dihydroxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Aplicaciones Científicas De Investigación
Tert-butyl N-(3,4-dihydroxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-(3,4-dihydroxybutyl)carbamate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze its conversion to active metabolites. These metabolites can then interact with specific receptors or enzymes, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Tert-butyl N-(3,4-dihydroxybutyl)carbamate can be compared to other similar compounds, such as:
tert-Butyl N-Hydroxycarbamate: This compound features a similar tert-butyl ester group but differs in the presence of a hydroxylamine moiety instead of the 3,4-dihydroxybutyl group.
tert-Butyl Carbamate: This compound lacks the hydroxyl groups present in this compound, making it less reactive in certain chemical reactions.
The unique combination of the 3,4-dihydroxybutyl moiety and the tert-butyl ester group in this compound provides it with distinct chemical properties and reactivity, setting it apart from these similar compounds.
Propiedades
Fórmula molecular |
C9H19NO4 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
tert-butyl N-(3,4-dihydroxybutyl)carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-5-4-7(12)6-11/h7,11-12H,4-6H2,1-3H3,(H,10,13) |
Clave InChI |
REMUTXDSTVMYQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid](/img/structure/B8563238.png)

![(2-Hydroxycyclohexyl)[(methylethyl)sulfonyl]amine](/img/structure/B8563258.png)


![Ethyl 3-[4-(2-methoxyphenyl)piperazino]propanoate](/img/structure/B8563279.png)
